

# UR-1505: An Investigative Technical Guide on its Role in Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: Publicly available information regarding the specific molecular mechanism of action for **UR-1505** in skin inflammation is limited. This guide provides a comprehensive overview of the available clinical findings and the methodologies used in its evaluation for atopic dermatitis.

**UR-1505** is a novel small molecule that was investigated for its immunomodulatory properties in the topical treatment of inflammatory skin diseases.[1] It was developed as a non-steroidal anti-inflammatory agent, classified chemically as a salicylate derivative: 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid.[1] Despite initial promise in preclinical models of skin inflammation, its clinical development for atopic dermatitis was halted due to a lack of significant efficacy.[1]

# Clinical Efficacy in Atopic Dermatitis: A Phase II Exploratory Trial

A randomized, double-blind, within-patient controlled Phase II trial was conducted to evaluate the safety and efficacy of **UR-1505** ointment in patients with atopic dermatitis.[1] The study compared three different concentrations of **UR-1505** (0.5%, 1%, and 2%) against a vehicle and a positive control, 0.1% tacrolimus ointment.[1]

#### **Quantitative Data Summary**

The primary efficacy endpoint of the trial was the change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1] The results, summarized in the table below,



indicated that **UR-1505** did not demonstrate a clinically relevant effect compared to the vehicle and was significantly less effective than tacrolimus.[1]

| Treatment Group                | Number of Evaluable<br>Lesions (n) | Mean Change in IGA Score from Baseline at Day 28 |
|--------------------------------|------------------------------------|--------------------------------------------------|
| Vehicle                        | 13                                 | -1.7                                             |
| UR-1505 0.5%                   | 8                                  | -1.0                                             |
| UR-1505 1%                     | 9                                  | -1.2                                             |
| UR-1505 2%                     | 8                                  | -1.5                                             |
| Tacrolimus 0.1%                | 12                                 | -2.6                                             |
| A.D. all and 0.000 indicated a |                                    |                                                  |

A P-value of 0.002 indicated a statistically significant difference between the treatment groups.[1]

# **Experimental Protocols**

The following section details the methodology of the Phase II exploratory trial for **UR-1505**.

#### **Study Design**

The study was a unicenter, randomized, double-blind, within-patient, controlled Phase II exploratory trial.[1] Patients with atopic dermatitis lesions on two symmetrical topographic areas (e.g., arms, legs, or trunk) were enrolled, allowing for a within-patient comparison of treatments.[1]

## **Patient Population**

Twenty-eight patients were initially randomized, with 25 patients completing the trial per protocol, resulting in 50 evaluable lesions.[1]

## **Treatment Regimen**



Patients received two different treatments simultaneously on their symmetrical lesions.[1] The treatment pairs included one of the **UR-1505** concentrations (0.5%, 1%, or 2%) and either the vehicle or 0.1% tacrolimus ointment.[1] Treatments were applied once daily for 28 days.[1]

#### **Efficacy and Safety Endpoints**

- Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]
- · Secondary Efficacy Endpoints:
  - Percentage of area clearance.[1]
  - Local Eczema Area Severity Index (local EASI).[1]
- Safety and Tolerability:
  - Local tolerability was assessed.[1]
  - Adverse events were monitored throughout the study.[1] Patients reported local symptoms such as itching, tingling, tightness, and a heat/burning sensation at frequencies similar for the vehicle and 1% and 2% UR-1505, and more frequently with 0.5% UR-1505.[1] These symptoms were least frequent with tacrolimus.[1] No serious causal adverse reactions were reported.[1]

#### **Statistical Analysis**

A linear mixed model was used for the statistical analysis. The model included treatment, body side, and the treatment group on the contralateral side as fixed factors, with the patient considered a random effect.[1]

# Visualized Experimental Workflow

The following diagram illustrates the workflow of the Phase II clinical trial for **UR-1505**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UR-1505: An Investigative Technical Guide on its Role in Skin Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683733#ur-1505-mechanism-of-action-in-skin-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com